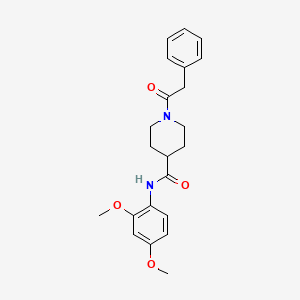
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
描述
N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of piperidinecarboxamide compounds, which are known for their diverse pharmacological properties. In
科学研究应用
DPA has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. DPA has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用机制
Target of Action
The primary target of this compound, also known as “Cambridge id 7025595”, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons and is responsible for storing these neurotransmitters until needed for release during neurotransmission .
Mode of Action
The compound acts by inhibiting VMAT2, which reduces dopamine storage and release . This inhibition curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia . By trimming dopamine release via VMAT2 inhibition in the motor striatum, stronger “stop” signals and weaker “go” signals are produced, resulting in robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics generally involves studying how the body handles administered drugs . Mathematical models are often used to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used .
Result of Action
The result of the compound’s action is a reduction in the symptoms of tardive dyskinesia, a disorder that involves involuntary movements, especially of the lower face . By reducing the overstimulation of D2 receptors in the motor striatum, the compound helps to decrease the abnormal involuntary movements associated with this condition .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances, and individual genetic factors . .
实验室实验的优点和局限性
One advantage of using DPA in lab experiments is its high purity and yield. DPA is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using DPA in lab experiments is its limited solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on DPA. One potential application is in the development of new treatments for pain and addiction. DPA has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new therapies. Another area of future research is in the elucidation of the mechanism of action of DPA. Further studies are needed to fully understand how DPA acts on the opioid system in the brain. Finally, research is needed to explore the potential applications of DPA in other areas of pharmacology, such as neuroprotection and neurodegenerative diseases.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, or DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA has a variety of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been studied for its potential as a treatment for drug addiction. DPA has a high purity and yield, making it a reliable compound for scientific research. Future research is needed to fully understand the mechanism of action of DPA and explore its potential applications in other areas of pharmacology.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-18-8-9-19(20(15-18)28-2)23-22(26)17-10-12-24(13-11-17)21(25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDBAFZSATUCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7025595 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



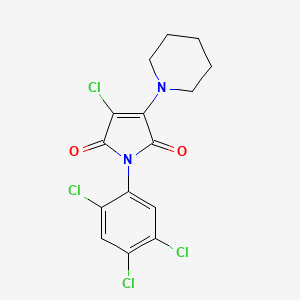
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-benzimidazole](/img/structure/B3444126.png)
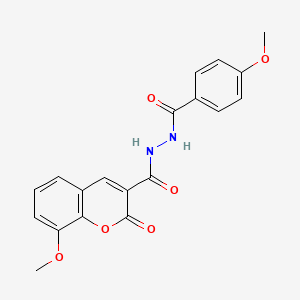
![8-allyl-3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3444137.png)
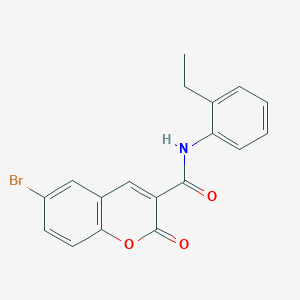
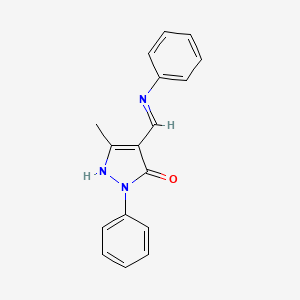
![N-{4-[(3,5-dioxo-1-piperazinyl)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3444150.png)
methanone](/img/structure/B3444159.png)
![2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3444172.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![benzyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444182.png)
![3,3'-(1,2-ethanediyl)bis(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3444188.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(2-phenylethyl)benzamide](/img/structure/B3444204.png)
![1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3444223.png)